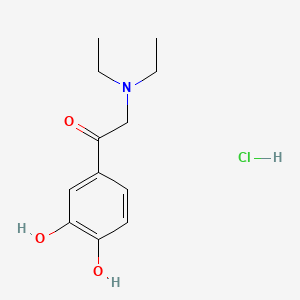
dimethyl 1-(4-methylphenyl)-1H-pyrazole-3,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-メチルフェニル)-1H-ピラゾール-3,4-ジカルボン酸ジメチルは、ピラゾールファミリーに属する化学化合物です。ピラゾールは、1位と2位に2つの窒素原子を含む5員環複素環化合物です。この特定の化合物は、ピラゾール環にジメチルエステル基と4-メチルフェニル基が結合していることを特徴としています。
準備方法
合成経路と反応条件
1-(4-メチルフェニル)-1H-ピラゾール-3,4-ジカルボン酸ジメチルの合成は、一般的に、適切な前駆体を制御された条件下で環化させることを伴います。一般的な方法の1つは、4-メチルフェニルヒドラジンとジメチルアセチレンジカルボン酸を反応させることです。反応は通常、酢酸などの触媒の存在下で、還流条件下で行われ、ピラゾール環の生成が促進されます。
工業生産方法
この化合物の工業生産には、同様の合成経路が採用される場合がありますが、より大規模で行われます。このプロセスは、通常、収率と純度を高めるために最適化され、一貫した品質と効率を確保するために、連続フロー反応器と自動化システムが採用されることがよくあります。
化学反応の分析
反応の種類
1-(4-メチルフェニル)-1H-ピラゾール-3,4-ジカルボン酸ジメチルは、以下を含む様々な化学反応を起こすことができます。
酸化: この化合物は、対応するピラゾール誘導体を形成するために酸化することができます。
還元: 還元反応は、ヒドラジン誘導体の生成につながります。
置換: 求電子置換反応と求核置換反応は、芳香環またはピラゾール環で起こることがあります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤がよく使用されます。
置換: ハロゲン、ハロアルカン、求核剤(例えば、アミン、チオール)などの試薬が一般的に使用されます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化はピラゾール-3,4-ジカルボン酸誘導体を生成する可能性があり、一方、置換反応は様々な官能基を芳香環またはピラゾール環に導入することができます。
科学研究での応用
化学: これは、より複雑な分子や材料を合成するためのビルディングブロックとして役立ちます。
生物学: この化合物は、創薬や開発における応用を持つ生物活性分子として潜在的な可能性を示しています。
医学: 研究では、抗炎症剤、抗菌剤、抗がん剤としての潜在的な使用が示されています。
産業: その独特の化学的性質により、ポリマーやコーティングなどの先端材料の開発に使用されています。
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has indicated its potential use as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
1-(4-メチルフェニル)-1H-ピラゾール-3,4-ジカルボン酸ジメチルの作用機序は、特定の分子標的や経路との相互作用に関与しています。生物系では、炎症や微生物プロセスに関与する酵素や受容体を阻害することにより作用する可能性があります。正確な分子標的や経路は、特定の用途や使用状況によって異なる場合があります。
類似化合物との比較
類似化合物
- 1-(4-クロロフェニル)-1H-ピラゾール-3,4-ジカルボン酸ジメチル
- 1-(4-フルオロフェニル)-1H-ピラゾール-3,4-ジカルボン酸ジメチル
- 1-(4-ニトロフェニル)-1H-ピラゾール-3,4-ジカルボン酸ジメチル
独自性
1-(4-メチルフェニル)-1H-ピラゾール-3,4-ジカルボン酸ジメチルは、4-メチルフェニル基の存在により、独特の化学的および物理的性質を持っています。この基は、化合物の反応性、溶解性、生物活性を影響を与える可能性があり、芳香環に異なる置換基を持つ他の類似化合物とは異なっています。
特性
分子式 |
C14H14N2O4 |
|---|---|
分子量 |
274.27 g/mol |
IUPAC名 |
dimethyl 1-(4-methylphenyl)pyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C14H14N2O4/c1-9-4-6-10(7-5-9)16-8-11(13(17)19-2)12(15-16)14(18)20-3/h4-8H,1-3H3 |
InChIキー |
BYNCEYWVEIEUOF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2C=C(C(=N2)C(=O)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N'-[(E)-biphenyl-4-ylmethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12005879.png)

![4-{[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12005892.png)
![N-[3-[(7-chloro-1-hydroxyquinolin-4-ylidene)amino]propyl]octan-1-amine](/img/structure/B12005899.png)
![methyl 4-{(E)-[2-({[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate](/img/structure/B12005900.png)
![Benzyl 2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12005908.png)



